molecular formula C42H61N2O10P B10857326 Hexaethylene glycol phosphoramidite

Hexaethylene glycol phosphoramidite

Cat. No.: B10857326
M. Wt: 784.9 g/mol
InChI Key: ZTCKUVQHKIMCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaethylene glycol phosphoramidite is synthesized through a multi-step process involving the reaction of hexaethylene glycol with phosphoramidite reagents. The typical synthetic route includes the following steps:

    Activation of Hexaethylene Glycol: Hexaethylene glycol is first activated by reacting with a chlorophosphite reagent under anhydrous conditions.

    Formation of Phosphoramidite: The activated hexaethylene glycol is then reacted with an amine, such as diisopropylamine, to form the phosphoramidite intermediate.

    Purification: The crude product is purified using column chromatography to obtain the pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Hexaethylene glycol phosphoramidite primarily undergoes substitution reactions, where it reacts with nucleophiles to form phosphite triesters. These reactions are crucial in the synthesis of oligonucleotides.

Common Reagents and Conditions:

    Reagents: Common reagents include chlorophosphite, diisopropylamine, and various nucleophiles.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. Solvents such as dichloromethane or acetonitrile are commonly used.

Major Products: The major products of these reactions are oligonucleotide chains with hexaethylene glycol spacers, which are used in various biochemical assays and diagnostic tools .

Scientific Research Applications

Hexaethylene glycol phosphoramidite has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.

    Biology: In molecular biology, it is employed in the synthesis of probes for quantitative polymerase chain reaction, enabling the detection and quantification of specific DNA sequences.

    Medicine: this compound-modified oligonucleotides are used in diagnostic assays for detecting genetic mutations and infectious diseases.

    Industry: It is utilized in the production of custom oligonucleotides for research and therapeutic purposes

Mechanism of Action

The mechanism of action of hexaethylene glycol phosphoramidite involves its incorporation into oligonucleotide chains during synthesis. The compound acts as a linker, providing spatial separation between functional groups or labels and the oligonucleotide strand. This separation is crucial for the proper functioning of probes and other modified oligonucleotides in various assays. The hydrophilic nature of the hexaethylene glycol spacer enhances the solubility and stability of the modified oligonucleotides .

Comparison with Similar Compounds

Hexaethylene glycol phosphoramidite is unique due to its long hydrophilic linker, which distinguishes it from other phosphoramidite reagents. Similar compounds include:

This compound stands out for its balance of length and hydrophilicity, making it highly versatile for a wide range of applications in oligonucleotide synthesis and modification.

Properties

Molecular Formula

C42H61N2O10P

Molecular Weight

784.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3

InChI Key

ZTCKUVQHKIMCLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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